2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylbenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with formic acid . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyrimidines with various functional groups.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the active site, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of pharmacological activities, including anti-inflammatory and antitumor effects.
Uniqueness
2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets compared to its analogues, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H13N3O |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O/c1-8-3-5-10(6-4-8)11-7-12-13(17-11)14(18)16-9(2)15-12/h3-7,17H,1-2H3,(H,15,16,18) |
InChI Key |
ZITNQUUKWMPFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)C |
Origin of Product |
United States |
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